Ethyl 4-propylsulfanylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-propylsulfanylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with propylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-propylsulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory responses . Additionally, molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB, indicating its potential to interfere with cellular stress and inflammatory pathways .
Comparison with Similar Compounds
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloropyrimidine-5-carboxylate: Similar in structure but lacks the propylsulfanyl group, resulting in different chemical reactivity and biological activity.
Ethyl 4-methylsulfanylpyrimidine-5-carboxylate: Contains a methylsulfanyl group instead of a propylsulfanyl group, which may affect its pharmacokinetic properties and potency.
Ethyl 4-phenylsulfanylpyrimidine-5-carboxylate: The presence of a phenylsulfanyl group introduces aromaticity, potentially enhancing its interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 4-propylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-3-5-15-9-8(6-11-7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
VKRRJLQEYOGFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.